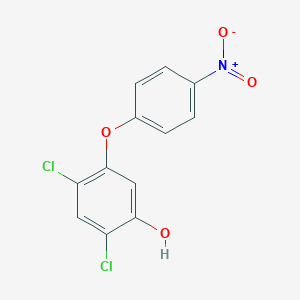![molecular formula C7H12ClNO2 B044480 Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate CAS No. 116699-84-4](/img/structure/B44480.png)
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate, also known as metolcarb, is a carbamate insecticide that is widely used in agriculture and horticulture to control a variety of pests. This compound is highly effective against a wide range of insects, including aphids, thrips, whiteflies, and leafhoppers.
Wirkmechanismus
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system of insects. This leads to the accumulation of acetylcholine in the synapses of the nervous system, which ultimately results in paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with neurotransmitter release. In addition, it has been shown to affect the metabolism of insects and to cause oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has a number of advantages for use in laboratory experiments. It is highly effective against a wide range of insect pests, and it has low toxicity to mammals and other non-target organisms. However, it can be difficult to work with due to its low solubility in water and its tendency to decompose under certain conditions.
Zukünftige Richtungen
There are a number of future directions for research on methyl [(3E)-5-chloro-3-penten-1-yl]carbamate. These include the development of new formulations and delivery systems for the compound, the study of its effects on non-target organisms, and the investigation of its potential for use in integrated pest management programs. In addition, there is a need for further research on the mechanisms of action of this compound and its potential for use in combination with other insecticides.
Synthesemethoden
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate can be synthesized by reacting 5-chloro-3-penten-1-ol with methyl isocyanate in the presence of a catalyst. The reaction typically takes place in an organic solvent at elevated temperatures and pressures. The resulting product is a white crystalline solid that is soluble in organic solvents and slightly soluble in water.
Wissenschaftliche Forschungsanwendungen
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a variety of insect pests, including aphids, thrips, whiteflies, and leafhoppers. In addition, it has been shown to have low toxicity to mammals and other non-target organisms.
Eigenschaften
CAS-Nummer |
116699-84-4 |
|---|---|
Produktname |
Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate |
Molekularformel |
C7H12ClNO2 |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
methyl N-[(E)-5-chloropent-3-enyl]carbamate |
InChI |
InChI=1S/C7H12ClNO2/c1-11-7(10)9-6-4-2-3-5-8/h2-3H,4-6H2,1H3,(H,9,10)/b3-2+ |
InChI-Schlüssel |
NWAJDWVRZBWSDL-NSCUHMNNSA-N |
Isomerische SMILES |
COC(=O)NCC/C=C/CCl |
SMILES |
COC(=O)NCCC=CCCl |
Kanonische SMILES |
COC(=O)NCCC=CCCl |
Synonyme |
Carbamic acid, (5-chloro-3-pentenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



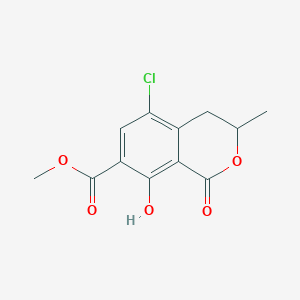
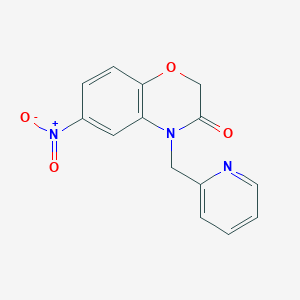
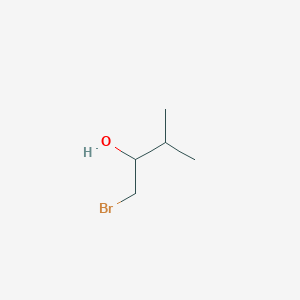
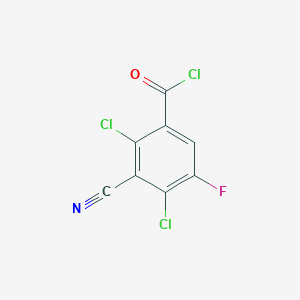
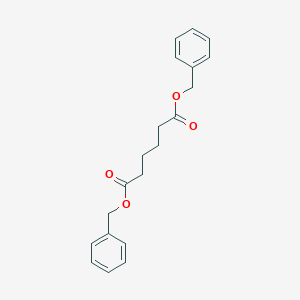
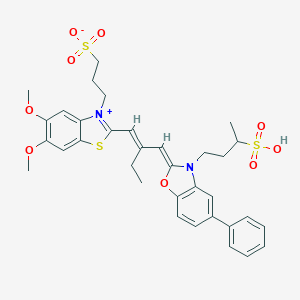
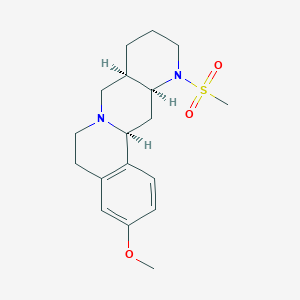
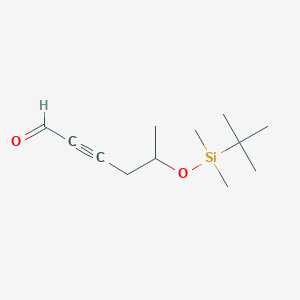
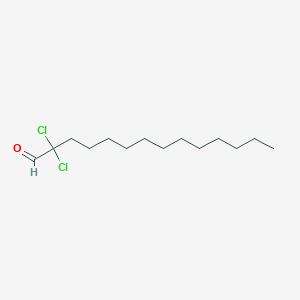
![[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate](/img/structure/B44419.png)
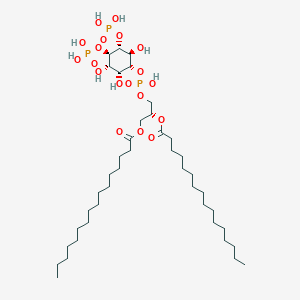
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
